

Saxagliptin-13C,d2 Hydrochloride: Technical Reference & Bioanalytical Guide

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Compound of Interest

Compound Name: Saxagliptin-13C,d2 (hydrochloride)

Cat. No.: B12399650

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Executive Summary

Saxagliptin-13C,d2 hydrochloride is a highly specific stable isotope-labeled (SIL) internal standard (IS) designed for the precise quantification of Saxagliptin in biological matrices using LC-MS/MS. By incorporating one Carbon-13 (

C) and two Deuterium (

H or D) atoms, this compound provides a mass shift of +3 Da relative to the unlabeled drug. This shift is sufficient to avoid isotopic interference (cross-talk) while maintaining physicochemical properties nearly identical to the analyte, ensuring accurate correction for matrix effects, extraction efficiency, and ionization variability.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

- Chemical Name: (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-6-

C-6,6-d

-3-carbonitrile, monohydrochloride.

- CAS Number: 2699827-95-5 (Generic for labeled form).
- Appearance: White to off-white solid.
- Solubility: Soluble in Methanol, DMSO, and Water.

Molecular Structure

The labeling pattern is critical for mass spectrometry method development. In the most common commercial synthesis (e.g., Cayman Chemical, Alsachim), the stable isotopes are located on the azabicyclo[3.1.0]hexane ring.

- Label Position:
 - C: Position 6 of the azabicyclo ring (the bridgehead carbon).
 - D

: The two protons attached to the C6 position are replaced by Deuterium.

Molecular Weight & Formula Analysis

The following data distinguishes the free base (active moiety) from the salt form (weighed substance).

Property	Unlabeled Saxagliptin (HCl)	Saxagliptin-13C,d2 (HCl)
Molecular Formula		
Average MW (Salt)	351.87 g/mol	354.89 g/mol
Monoisotopic Mass (Free Base)	315.1947 Da	318.2130 Da
Precursor Ion	316.2 m/z	319.2 m/z



Critical Note: When preparing stock solutions, you must use the Salt MW (354.89) to calculate the concentration of the free base. Conversion Factor:

Part 2: Physicochemical Properties & Stability

Stability in Solution

Saxagliptin is known to undergo intramolecular cyclization to form a cyclic amidine metabolite (cis-cyclic amidine) under stressed conditions.

- Storage: Store solid at -20°C under desiccated conditions.
- Solution Stability: Stock solutions in Methanol are stable for >1 month at -20°C. Avoid leaving in aqueous buffers at room temperature for extended periods (>24 hours).

Isotopic Stability

The deuterium labels at the C6 position of the azabicyclo ring are non-exchangeable in protic solvents. This offers a significant advantage over labels placed on heteroatoms (N-D or O-D), which would exchange with the mobile phase and compromise the signal.

Part 3: Application in Bioanalysis (LC-MS/MS)

The Role of Internal Standards

In quantitative bioanalysis, the IS corrects for:

- Extraction Recovery: Loss of analyte during protein precipitation or SPE.
- Matrix Effects: Ion suppression or enhancement caused by co-eluting phospholipids.
- Injection Variability: Minor fluctuations in injection volume.

Mass Spectrometry Transitions (MRM)

The choice of MRM transitions depends on the fragmentation pathway. Saxagliptin typically fragments by cleaving the amide bond between the adamantane moiety and the azabicyclo ring.

Fragmentation Logic:

- Parent Ion: 319.2 m/z ()
- Primary Fragment: The charge is retained on the adamantane amine portion (1-amino-3-hydroxyadamantane).
- Implication: Since the label is on the azabicyclo ring, the primary fragment (adamantane) is unlabeled.

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Note
Saxagliptin	316.2	180.2	22-28	Adamantane fragment
Saxagliptin-13C,d2	319.2	180.2	22-28	Mass Shift in Q1 only
Alternative IS	319.2	139.1	35	If monitoring labeled fragment



Expert Insight: Using the transition 319.2

180.2 is valid because the Q1 selection isolates the labeled parent. Even though the Q3 fragment is identical to the unlabeled drug, the chromatographic co-elution and Q1 specificity ensure accurate quantification.

Part 4: Validated Experimental Protocol

Reagents[1]

- Matrix: Human Plasma (K2EDTA).
- Extraction Solvent: Acetonitrile (ACN).[1]
- Mobile Phase A: 10mM Ammonium Acetate in Water (pH 4.5).
- Mobile Phase B: Acetonitrile:Methanol (50:50).

Sample Preparation (Protein Precipitation)

- Aliquot: Transfer 50

L of plasma into a 1.5 mL tube.

- IS Addition: Add 10

L of Saxagliptin-13C,d2 working solution (500 ng/mL in 50% MeOH). Vortex gently.

- Precipitation: Add 200

L of ACN. Vortex vigorously for 2 minutes.

- Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

- Dilution: Transfer 100

L of supernatant to a vial and dilute with 100

L of Mobile Phase A (to match initial mobile phase composition).

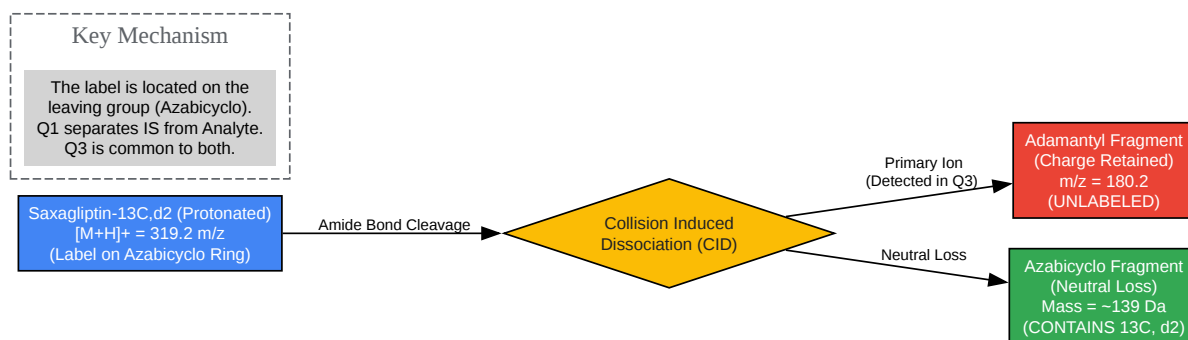
LC-MS/MS Conditions

- Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 50 x 2.1 mm, 3.5 m.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0 - 0.5 min: 10% B
 - 0.5 - 2.5 min: 10%
90% B
 - 2.5 - 3.5 min: 90% B
 - 3.5 - 3.6 min: 90%
10% B
 - 3.6 - 5.0 min: 10% B (Re-equilibration)

Part 5: Visualization of Workflows

Fragmentation Pathway

This diagram illustrates the specific cleavage point and why the Q3 mass remains 180.2 for the IS when the label is on the azabicyclo ring.

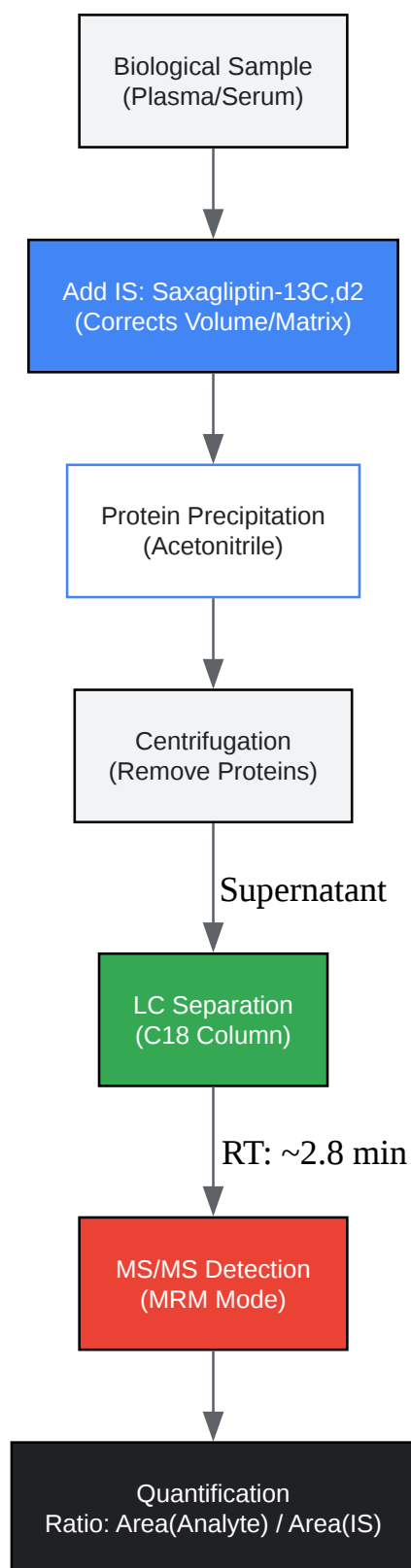


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Caption: MS/MS fragmentation pathway of Saxagliptin-13C,d2 showing the loss of the labeled moiety.

Bioanalytical Workflow

A self-validating workflow ensuring data integrity.



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Caption: Step-by-step bioanalytical workflow for Saxagliptin quantification using IDMS.

References

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Sources

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